molecular formula C16H23NO3 B2993819 N-(2-cyclopropyl-2-hydroxypropyl)-3-(4-methoxyphenyl)propanamide CAS No. 1286721-46-7

N-(2-cyclopropyl-2-hydroxypropyl)-3-(4-methoxyphenyl)propanamide

Cat. No.: B2993819
CAS No.: 1286721-46-7
M. Wt: 277.364
InChI Key: PBTCFAGZPKOVAU-UHFFFAOYSA-N
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Description

N-(2-cyclopropyl-2-hydroxypropyl)-3-(4-methoxyphenyl)propanamide is a complex organic compound characterized by its unique structure, which includes a cyclopropyl group, a hydroxypropyl group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-cyclopropyl-2-hydroxypropyl)-3-(4-methoxyphenyl)propanamide typically involves multiple steps, starting with the preparation of the cyclopropyl group and the phenyl group. The cyclopropyl group can be synthesized through cyclopropanation reactions, while the phenyl group can be obtained through various aromatic substitution reactions. The final step involves coupling these groups with the propanamide moiety under specific reaction conditions, such as the use of coupling reagents like carbodiimides or peptide coupling agents.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(2-cyclopropyl-2-hydroxypropyl)-3-(4-methoxyphenyl)propanamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based oxidants.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong nucleophiles.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, N-(2-cyclopropyl-2-hydroxypropyl)-3-(4-methoxyphenyl)propanamide can be used to study enzyme inhibition and receptor binding. Its interactions with biological targets can provide insights into the mechanisms of various biological processes.

Medicine: In the medical field, this compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets can be harnessed to develop new drugs for treating various diseases.

Industry: In industry, this compound can be used in the development of new materials and chemicals. Its unique properties make it suitable for applications in polymer science, coatings, and other industrial processes.

Mechanism of Action

The mechanism by which N-(2-cyclopropyl-2-hydroxypropyl)-3-(4-methoxyphenyl)propanamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact molecular pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

  • N-(2-cyclopropyl-2-hydroxypropyl)-1-benzofuran-2-carboxamide

  • N-(2-hydroxypropyl) methacrylamide

Uniqueness: N-(2-cyclopropyl-2-hydroxypropyl)-3-(4-methoxyphenyl)propanamide stands out due to its unique combination of functional groups, which provides it with distinct chemical and biological properties compared to similar compounds

Properties

IUPAC Name

N-(2-cyclopropyl-2-hydroxypropyl)-3-(4-methoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3/c1-16(19,13-6-7-13)11-17-15(18)10-5-12-3-8-14(20-2)9-4-12/h3-4,8-9,13,19H,5-7,10-11H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBTCFAGZPKOVAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)CCC1=CC=C(C=C1)OC)(C2CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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